molecular formula C18H24N2O2 B13801642 3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63978-11-0

3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13801642
CAS No.: 63978-11-0
M. Wt: 300.4 g/mol
InChI Key: JFGILDJCNBOAGG-UHFFFAOYSA-N
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Description

3-(2-Benzoylethyl)-8-propionyl-3,8-diazabicyclo[321]octane is a complex organic compound featuring a diazabicyclo[321]octane core This structure is notable for its rigidity and the presence of nitrogen atoms, which can impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzoylethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the cycloaddition reaction of azomethine ylides with acrylate derivatives . This method can yield the desired bicyclic structure with high efficiency. The reaction conditions often include the use of catalysts such as gold(I) or ruthenium, which facilitate the formation of the bicyclic core .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzoylethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(2-Benzoylethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Benzoylethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with molecular targets in biological systems. The nitrogen atoms in the diazabicyclo[3.2.1]octane core can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzoylethyl and propionyl groups can further influence these interactions by providing additional binding sites or altering the compound’s overall shape and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Benzoylethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific substituents, which impart distinct chemical and biological properties.

Properties

CAS No.

63978-11-0

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

1-phenyl-3-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one

InChI

InChI=1S/C18H24N2O2/c1-2-18(22)20-15-8-9-16(20)13-19(12-15)11-10-17(21)14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3

InChI Key

JFGILDJCNBOAGG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CCC(=O)C3=CC=CC=C3

Origin of Product

United States

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